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Compound of Interest

Compound Name: 3,4-Difluoro-5-methylaniline

Cat. No.: B1432613

An In-depth Technical Guide to 3,4-Difluoro-5-
methylaniline

Introduction: The Strategic Importance of
Fluorinated Anilines in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of
fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique
properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds
—can profoundly modulate a molecule's physicochemical and biological characteristics,
including metabolic stability, lipophilicity, and binding affinity.[1][2] Within the vast toolkit of
fluorinated building blocks, substituted anilines represent a particularly valuable class of
intermediates.[3]

This guide provides an in-depth technical overview of 3,4-Difluoro-5-methylaniline (CAS No.
1505944-46-6), a specialized aromatic amine.[4][5] As a trifunctional building block, it offers
chemists a precisely arranged pattern of electron-withdrawing fluorine atoms, an electron-
donating methyl group, and a versatile amino group, enabling complex and targeted synthetic
strategies. This document is intended for researchers, scientists, and drug development
professionals, offering field-proven insights into its properties, synthesis, reactivity, and
applications, grounded in established chemical principles.
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Section 1: Physicochemical and Structural
Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and
biological systems. While extensive experimental data for 3,4-Difluoro-5-methylaniline is not
broadly published, its core identifiers are well-established.

Property Value Source
IUPAC Name 3,4-Difluoro-5-methylaniline N/A
CAS Number 1505944-46-6 [4]
Molecular Formula C7H7F2N [4]
Molecular Weight 143.13 g/mol [4]
Appearance I.\lot.specified (often a solid or NIA
liquid)

Purity (Typical) >97% [4]
Boiling Point Data not available N/A
Melting Point Data not available N/A

B Expected to be soluble in
Solubility ) N/A
organic solvents

Note: The absence of publicly available experimental boiling and melting points is common for
specialized, non-commodity chemicals. These values are typically determined on a per-batch
basis.

Section 2: Spectral Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. While a definitive spectrum for this
compound is not available in public databases, its structure allows for a robust prediction of its
key spectral features based on well-understood principles of NMR and IR spectroscopy.[6][7]

IH NMR:
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Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.5 ppm). Due
to the fluorine substituents, these protons will exhibit complex splitting patterns (coupling to
each other and to adjacent fluorine atoms).

Amino Protons (2H): A broad singlet, typically in the range of 3.5-4.5 ppm, corresponding to
the -NHz group. Its chemical shift can be concentration-dependent and the peak may
exchange with D20.

Methyl Protons (3H): A singlet around 2.0-2.3 ppm. It may show a small long-range coupling
to the ortho fluorine atom.

1B3C NMR:

Seven distinct carbon signals are expected.

The carbons directly bonded to fluorine (C3, C4) will appear as doublets with large one-bond
C-F coupling constants (1JCF = 240-250 Hz).

Other aromatic carbons will show smaller two- or three-bond C-F couplings (2JCF, 3JCF).

The methyl carbon signal will appear upfield (~15-20 ppm).

F NMR:

Two distinct signals are expected for the non-equivalent fluorine atoms at C3 and C4.[8]
These signals will appear as doublets due to ortho F-F coupling and will be further split by
coupling to adjacent aromatic protons. The chemical shifts are highly sensitive to the
electronic environment.[9]

Section 3: Synthesis and Manufacturing Workflow

The synthesis of 3,4-Difluoro-5-methylaniline is not explicitly detailed in readily available

literature. However, a logical and robust synthetic pathway can be designed based on

established organofluorine chemistry methodologies, primarily involving the nitration of a

suitable precursor followed by the reduction of the nitro group.[1][10]

Proposed Synthetic Pathway
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The most direct approach involves a two-step sequence starting from 1,2-difluoro-3-
methylbenzene (3,4-difluorotoluene).

\ Nitration ( \ Reduction
G,Z—Difluoro—?.—methylbenzene) (HNOs / H2504) SteﬁG,A-Diquoro—S-nitrotquene) (.9.. Ha/Pd-C or Fe/HCl)SteFZ 3,4-Difluoro-5-methylaniline

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3,4-Difluoro-5-methylaniline.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Electrophilic Nitration of 1,2-Difluoro-3-methylbenzene

This reaction introduces a nitro group onto the aromatic ring. The directing effects of the
substituents (ortho, para-directing CHs and F groups) must be carefully considered to achieve
the desired regioselectivity. The position para to the methyl group and ortho to the C-4 fluorine
is sterically accessible and electronically activated, making it a likely site for nitration.

o Reactor Setup: Charge a jacketed glass reactor with concentrated sulfuric acid and cool to 0-
5 °C using a circulating chiller.

e Precursor Addition: Add 1,2-difluoro-3-methylbenzene dropwise to the cooled sulfuric acid
with vigorous stirring, maintaining the internal temperature below 10 °C.

 Nitrating Agent: Prepare a nitrating mixture (fuming nitric acid and concentrated sulfuric acid)
and add it slowly to the reaction mixture, ensuring the temperature does not exceed 15 °C.
The use of a mixed acid system is a standard and authoritative protocol for aromatic
nitration.[11]

e Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 10-20 °C) for several
hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer
Chromatography (TLC).

o Work-up: Carefully pour the reaction mixture onto crushed ice. The crude nitro-product will
precipitate or form an organic layer. Extract the product with a suitable solvent (e.g.,
dichloromethane).
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 Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. The resulting crude 3,4-Difluoro-5-nitrotoluene can
be purified by vacuum distillation or column chromatography.

Step 2: Reduction of 3,4-Difluoro-5-nitrotoluene

The reduction of the nitro group to an amine is a fundamental transformation in aniline
synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high
yields.

Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker), add a catalytic amount of
palladium on carbon (5-10% Pd/C) to a solvent such as ethanol or ethyl acetate.

Substrate Addition: Add the purified 3,4-Difluoro-5-nitrotoluene to the vessel.

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas
(typically 50-100 psi). The reaction is often exothermic and may require cooling.

Reaction Monitoring: Shake or stir the mixture at room temperature. Monitor the reaction by
observing hydrogen uptake and analyzing aliquots by GC or TLC until the starting material is
consumed. This method of reducing nitroarenes is highly efficient and widely documented.

Filtration and Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction
mixture through a pad of Celite® to remove the palladium catalyst.

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude
3,4-Difluoro-5-methylaniline. Further purification, if necessary, can be achieved via vacuum
distillation or crystallization.

Section 4: Chemical Reactivity and Mechanistic
Insights

The reactivity of 3,4-Difluoro-5-methylaniline is governed by the interplay of its three
functional groups. Understanding these electronic influences is key to predicting its behavior in
subsequent synthetic steps.

Caption: Dominant electronic effects influencing the reactivity of the aniline ring.
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e Amino Group (-NH2): This is a powerful activating, ortho-, para-directing group due to its
strong resonance effect (+R). It is the primary site for reactions like acylation, alkylation, and
diazotization (leading to Sandmeyer-type reactions).[10]

o Fluorine Atoms (-F): Fluorine is strongly electronegative and deactivates the ring towards
electrophilic substitution via its inductive effect (-I). However, like other halogens, it acts as
an ortho-, para-director due to resonance (+R). The net effect is a deactivated ring but with
preserved regioselectivity.

o Methyl Group (-CHs): This is a weakly activating, ortho-, para-directing group through a
positive inductive effect (+).

Key Reaction Classes:

e N-Functionalization: The amine is nucleophilic and will readily react with electrophiles such
as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary
amines.

» Electrophilic Aromatic Substitution (EAS): The positions ortho to the powerful amino group
(C2 and C6) are the most activated and thus the most likely sites for substitution (e.g.,
halogenation, sulfonation), provided steric hindrance is not prohibitive.

» Nucleophilic Aromatic Substitution (SNAr): While less common for anilines, the presence of
two electron-withdrawing fluorine atoms can potentially activate the ring for SNAr reactions
under forcing conditions, particularly if the amino group is first converted to a better leaving
group (e.g., via diazotization).

Section 5: Applications in Research and Drug
Development

3,4-Difluoro-5-methylaniline is classified as a "Fluorinated Building Block," indicating its
primary role as an intermediate in the synthesis of more complex, high-value molecules.[4] The
specific substitution pattern is not arbitrary; it is designed to be incorporated into a final target
where this precise arrangement imparts desired properties.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://prepchem.com/3-4dichloro-5-nitro-%CE%B1-%CE%B1-%CE%B1-trifluorotoluene/
https://www.benchchem.com/product/b1432613?utm_src=pdf-body
https://www.matrixscientific.com/product/buy-34-difluoro-5-methylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Pharmaceuticals: The introduction of fluorine can enhance metabolic stability by blocking
sites susceptible to cytochrome P450 oxidation.[2] This compound is a valuable precursor for
active pharmaceutical ingredients (APIs) in areas such as oncology (e.g., kinase inhibitors),
antivirals, and CNS disorders. The parent compound, 3,4-difluoroaniline, is a known
intermediate for quinolone antibiotics, highlighting the utility of this substitution pattern in
bioactive molecules.

e Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern
agrochemicals, where they can increase potency and modify environmental persistence.
This building block could be used in the synthesis of novel herbicides, fungicides, or
pesticides.

o Materials Science: The unique electronic properties conferred by the difluoro-methyl
substitution pattern can be exploited in the synthesis of specialty polymers, dyes, or liquid
crystals.

Section 6: Safety, Handling, and Storage

As a research chemical, 3,4-Difluoro-5-methylaniline must be handled with appropriate
precautions. The following information is derived from available Safety Data Sheets (SDS).[5]

Hazard Class GHS Pictogram Hazard Statement
Acute Toxicity, Oral GHSO07 (Exclamation Mark) H302: Harmful if swallowed
Skin Irritation GHSO07 (Exclamation Mark) H315: Causes skin irritation
o ) H319: Causes serious eye
Eye Irritation GHSO07 (Exclamation Mark) S
irritation
) o ] H317: May cause an allergic
Skin Sensitization GHSO07 (Exclamation Mark) ] )
skin reaction
) H335: May cause respiratory
STOT SE 3 GHSO07 (Exclamation Mark)

irritation

Handling and Personal Protective Equipment (PPE):
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» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
o Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

o Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an
appropriate organic vapor cartridge.

Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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